![molecular formula C23H20N4O3 B2754481 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921563-10-2](/img/structure/B2754481.png)
4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research demonstrates the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, leading to the development of various compounds with anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase (COX-1/COX-2) and showed significant analgesic and anti-inflammatory activities in studies, highlighting their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal Applications
Another study explored the antifungal effect of derivatives of the compound against significant types of fungi. The research synthesized and tested compounds for antifungal activity against Aspergillus terreus and Aspergillus niger, finding specific derivatives to be effective. This suggests the potential for developing new antifungal agents based on the compound's derivatives (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Drug Development and Metabolism Studies
A particular focus has been placed on the metabolism of related compounds in clinical settings, such as the metabolism of flumatinib in chronic myelogenous leukemia patients. These studies aim to understand the metabolic pathways of such compounds to optimize their pharmacological profiles and therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).
Analgesic Properties Optimization
Research into the chemical modification of related pyridine moieties has been conducted to optimize biological properties, particularly analgesic properties. This includes the displacement of methyl groups in specific positions of the pyrido[1,2-a]pyrimidine nucleus, demonstrating the potential for enhancing the biological activity of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial and Anti-inflammatory Agents
Finally, the synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents have been explored. These studies have highlighted the significant activity of synthesized compounds against various microbes and in inflammation models, suggesting the compound's framework is beneficial for developing new therapeutics in these domains (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-13-17(27-15(2)25-21-19(23(27)29)5-4-12-24-21)8-11-20(14)26-22(28)16-6-9-18(30-3)10-7-16/h4-13H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPGKVUUIIIGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
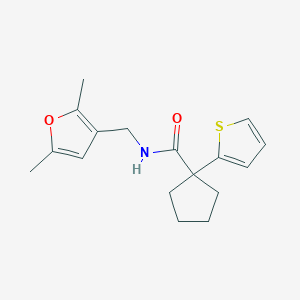
![1-((3-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2754400.png)
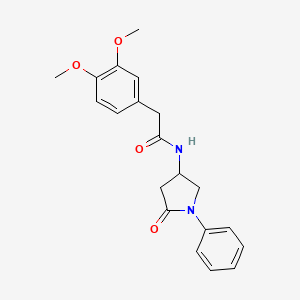
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2754404.png)
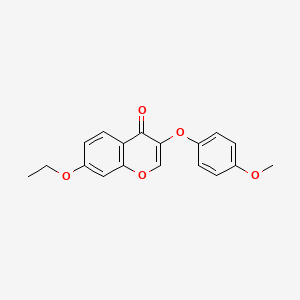
![N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B2754406.png)

![methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2754410.png)
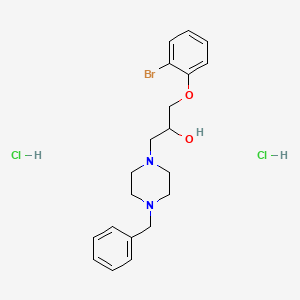
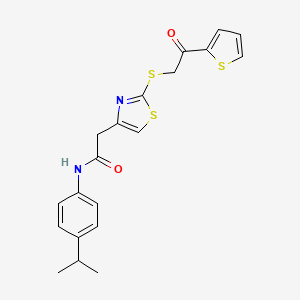
![2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2754416.png)
![4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide](/img/structure/B2754418.png)

